molecular formula C7H8N2O2 B13323295 Methyl 5-methylpyrimidine-4-carboxylate

Methyl 5-methylpyrimidine-4-carboxylate

Cat. No.: B13323295
M. Wt: 152.15 g/mol
InChI Key: UQVMLYFSOYLYSL-UHFFFAOYSA-N
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Description

Methyl 5-methylpyrimidine-4-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylpyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the reaction of 5-methylpyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of methyl 5-methylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Methyl 5-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

  • Methyl 4-methylpyrimidine-5-carboxylate
  • 2,4-Dichloro-5-methylpyrimidine
  • Triazole-pyrimidine hybrids

These compounds share similar structural features but differ in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which can influence its reactivity and application in various fields .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 5-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-4-9-6(5)7(10)11-2/h3-4H,1-2H3

InChI Key

UQVMLYFSOYLYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1C(=O)OC

Origin of Product

United States

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